5-(2-Methoxyphenyl)pyridin-2-amine
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Overview
Description
5-(2-Methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyridine ring substituted with a 2-methoxyphenyl group at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the nucleophilic substitution reaction of 2-chloropyridine with 2-methoxyaniline under basic conditions . This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Amines and other reduced compounds.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
5-(2-Methoxyphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(phenylamino)pyridine: Similar structure but with a phenylamino group instead of an amino group.
5-(2-Methoxyphenyl)pyridine: Lacks the amino group, affecting its reactivity and biological activity.
2-Amino-5-(2-methoxyphenyl)pyridine: Similar structure but with the amino group at a different position.
Uniqueness
5-(2-Methoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
5-(2-methoxyphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-5-3-2-4-10(11)9-6-7-12(13)14-8-9/h2-8H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDCKSAJBIUHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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